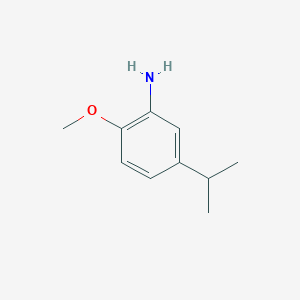

5-Isopropyl-2-methoxyaniline

説明

Contextualization within Aromatic Amine Chemistry

Aromatic amines, compounds where an amino group is directly attached to an aromatic ring, are a cornerstone of organic chemistry. nih.gov Their reactivity is fundamentally governed by the nitrogen atom's lone pair of electrons, which can be delocalized into the aromatic system, and the nature of other substituents on the ring. nih.gov These compounds are generally less basic than their aliphatic counterparts due to this electron delocalization. nih.gov

5-Isopropyl-2-methoxyaniline, with its IUPAC name 2-methoxy-5-(propan-2-yl)aniline, is a member of this class, exhibiting the characteristic reactions of aromatic amines such as electrophilic substitution on the aromatic ring and reactions at the amino group. nih.gov The presence of the methoxy (B1213986) and isopropyl groups, however, introduces specific electronic and steric effects that modulate its reactivity compared to simpler anilines.

Significance in Modern Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate in the construction of more complex and often biologically active molecules. Its unique substitution pattern makes it a sought-after precursor in multi-step syntheses. For instance, derivatives of this aniline (B41778) are crucial in the agrochemical and pharmaceutical industries. lookchem.com

A notable application is in the synthesis of key intermediates for pharmaceuticals. For example, the related compound 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene, which can be synthesized from a precursor related to this compound, is a key building block for Anacetrapib, a CETP inhibitor. lookchem.com This highlights the importance of the specific arrangement of the isopropyl and methoxy groups on the aniline scaffold for accessing complex molecular architectures. The compound also serves as a precursor in the synthesis of certain urease inhibitors and in the production of high-temperature thermosetting polyimides for applications in aerospace. acs.org

Structural Features Influencing Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric interplay between its three key functional groups: the amino group, the methoxy group, and the isopropyl group.

Amino Group (-NH₂): As a primary aromatic amine, the amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. msu.edu Its lone pair of electrons increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. nih.gov

Methoxy Group (-OCH₃): The methoxy group, located ortho to the amine, is also a strong activating group. nih.gov It donates electron density to the ring via resonance, further enhancing the ring's nucleophilicity. nih.gov This activating effect is particularly pronounced at the para position relative to the methoxy group.

Isopropyl Group (-CH(CH₃)₂): The isopropyl group, situated para to the amino group, is an electron-donating group through induction and hyperconjugation. nih.gov This further activates the ring towards electrophilic attack. However, its bulky nature can also introduce steric hindrance, potentially influencing the regioselectivity of incoming electrophiles.

The combined effect of these groups makes the aromatic ring of this compound highly activated towards electrophilic substitution. The directing effects of the amino and methoxy groups are reinforcing, strongly favoring substitution at the positions ortho and para to them. The specific substitution pattern and the steric bulk of the isopropyl group can be strategically utilized to achieve high regioselectivity in various chemical transformations.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-methoxy-5-(propan-2-yl)aniline |

| CAS Number | 67617-85-0 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | |

| Boiling Point | |

| Melting Point | |

| Density | |

| Solubility | |

| Synonyms | 2-Amino-4-isopropylanisole, 2-Methoxy-5-isopropylaniline |

Spectroscopic Data Highlights

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the isopropyl group protons (methine and methyl), and the amine protons. |

| ¹³C NMR | Resonances for the aromatic carbons (including those attached to the substituents), the methoxy carbon, and the carbons of the isopropyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: Specific chemical shifts and absorption frequencies are dependent on the solvent and experimental conditions.

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-5-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMUUSUYVZEYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610090 | |

| Record name | 2-Methoxy-5-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67617-85-0 | |

| Record name | 2-Methoxy-5-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Isopropyl 2 Methoxyaniline and Its Derivatives

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, readily available precursors. For 5-Isopropyl-2-methoxyaniline, this process highlights logical bond disconnections that pave the way for a feasible forward synthesis.

Key Disconnection Approaches

The structure of this compound features an aniline (B41778), a methoxy (B1213986) ether, and an isopropyl group attached to a benzene (B151609) ring. The most logical retrosynthetic disconnections focus on the formation of the carbon-nitrogen and carbon-carbon bonds.

C-N Bond Disconnection: The primary disconnection targets the amine group. Aniline derivatives are commonly synthesized from the reduction of a corresponding nitro compound. This approach disconnects the C-NH₂ bond to identify a nitroaromatic precursor, specifically 2-methoxy-5-isopropyl-1-nitrobenzene. This is a reliable and widely used transformation in organic synthesis. cdnsciencepub.comrsc.org

C-C Bond Disconnection (Isopropyl Group): The second key disconnection involves the isopropyl group attached to the aromatic ring. This C-C bond can be retrosynthetically cleaved via a Friedel-Crafts alkylation reaction. masterorganicchemistry.com This approach identifies a simpler aromatic precursor, 2-methoxyaniline (o-anisidine), and an alkylating agent like isopropyl chloride or isopropanol. However, a more common strategy involves alkylating a precursor before nitration to better control regioselectivity.

Identification of Precursor Molecules

Based on the disconnection strategies, a multi-step synthesis can be envisioned starting from simple aromatic compounds. The most strategically sound pathway begins with a readily available substituted benzene.

Primary Precursor: The most direct precursor identified through the C-N bond disconnection is 4-isopropyl-2-nitroanisole . The subsequent reduction of this molecule directly yields the target compound.

Secondary Precursor: The nitro-compound itself can be synthesized from 4-isopropylanisole (B1583350) . This molecule is the logical starting point for the nitration step. The methoxy and isopropyl groups on this precursor direct the regiochemistry of the electrophilic aromatic substitution.

Fundamental Starting Materials: 4-isopropylanisole can be prepared via the Friedel-Crafts alkylation of anisole (B1667542) using an isopropylating agent such as isopropyl chloride or propene in the presence of a Lewis acid catalyst. acs.orgdoubtnut.com Therefore, the most fundamental and commercially available precursors are anisole and an isopropyl source.

This retrosynthetic analysis logically leads to a forward synthesis that involves building the carbon skeleton first, followed by the introduction and modification of the nitrogen functionality.

Contemporary Synthetic Routes

Modern synthetic routes to this compound focus on efficiency, control of isomer formation, and high yields. The most prevalent method involves a multi-step sequence that leverages classic aromatic chemistry reactions.

Multi-step Synthesis Design and Optimization

| Step | Reaction | Starting Material | Product |

| 1 | Friedel-Crafts Alkylation | Anisole | 4-Isopropylanisole |

| 2 | Nitration | 4-Isopropylanisole | 4-Isopropyl-2-nitroanisole |

| 3 | Reduction | 4-Isopropyl-2-nitroanisole | This compound |

Alkylation Processes (e.g., Friedel-Crafts)

The initial step is the introduction of the isopropyl group onto the anisole ring. The Friedel-Crafts alkylation is the classic method for this transformation. masterorganicchemistry.com

The methoxy group (-OCH₃) of anisole is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. doubtnut.com Due to the steric bulk of the methoxy group, the incoming electrophile (the isopropyl group) is predominantly directed to the para position (C4).

Reaction Conditions:

Reactants: Anisole and an alkylating agent like isopropyl chloride.

Catalyst: A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is used to generate the carbocation electrophile from the alkyl halide. tamu.edu

Optimization: Key parameters to control include temperature and reaction time to minimize potential side reactions such as polyalkylation or rearrangement of the alkyl group, although rearrangement is not a concern with an isopropyl group. The reaction typically yields 4-isopropylanisole as the major product. acs.org

Nitration and Subsequent Reduction Strategies

With the carbon skeleton established, the next phase involves introducing the nitrogen functionality.

Nitration: The nitration of 4-isopropylanisole is a critical step where regioselectivity is paramount. The starting material has two directing groups: the strongly activating ortho, para-directing methoxy group and the weakly activating ortho, para-directing isopropyl group. The position of nitration is primarily controlled by the powerful directing effect of the methoxy group, which directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (C2 and C6). The position ortho to the methoxy group and meta to the isopropyl group (C2) is electronically favored and sterically accessible.

Reaction Conditions: Studies on the nitration of 4-isopropylanisole have been conducted using reagents like nitric acid in aqueous sulfuric acid or in acetic anhydride (B1165640). rsc.orgrsc.org Nitration in acetic anhydride has been shown to produce 4-isopropyl-2-nitroanisole in high yield (81%). rsc.org Careful control of temperature is necessary to prevent side reactions, such as nitrodeisopropylation or demethoxylation. researchgate.netepa.gov

Reduction: The final step is the reduction of the nitro group of 4-isopropyl-2-nitroanisole to form the target aniline derivative. This is a common and high-yielding transformation. google.com

Reduction Methods: A variety of reducing agents can be employed.

Catalytic Hydrogenation: This is a clean and efficient method, often utilizing a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov This method is often preferred in industrial settings for its high efficiency and the benign nature of its byproducts.

Metal-Acid Systems: Classic methods using metals like iron, tin, or zinc in the presence of a strong acid (e.g., HCl) are also effective.

Other Reagents: More modern and chemoselective methods might use reagents like iron(III) catalysts with a silane, which can tolerate a wider array of other functional groups. rsc.org Sodium borohydride (B1222165) in the presence of sulfur (NaBH₂S₃) has also been shown to effectively reduce aromatic nitro compounds to amines. cdnsciencepub.com

The successful execution of this multi-step synthesis provides a reliable and scalable route to this compound, a key intermediate for further chemical synthesis. nih.govchemscene.com

Stereoselective Synthesis Approaches

While this compound itself is not a chiral molecule, it serves as a valuable building block in the synthesis of chiral derivatives where stereocenters are introduced in a controlled manner. Stereoselective synthesis is critical when preparing biologically active molecules where only one enantiomer or diastereomer exhibits the desired activity.

One major application is in the synthesis of heterocyclic compounds. For instance, this compound can react with chiral synthons to produce diastereomeric products that can then be separated. An example of a related stereoselective reaction is the synthesis of trans-3,5-disubstituted pyrazolidines, where the stereochemistry is controlled during the cyclization process. umich.edu

Diastereoselective catalytic hydrogenation is another powerful technique. scirp.org In this approach, a prochiral substrate, often containing a C=N double bond (Schiff base) formed from an amine like this compound and a ketone, is hydrogenated. The presence of a chiral auxiliary or a chiral catalyst directs the hydrogen addition to one face of the double bond, leading to a preponderance of one stereoisomer. For example, the hydrogenation of Schiff bases derived from N-pyruvoyl-(S)-proline esters shows that chelation to palladium catalysts can lead to high diastereoselectivity. scirp.org

The table below summarizes key aspects of stereoselective approaches involving aniline derivatives.

| Methodology | Description | Key Principle |

| Chiral Synthons | Reacting the aniline with an optically pure building block to form a diastereomeric mixture, which can be separated. | Covalent bond formation with a molecule already possessing defined stereocenters. clockss.org |

| Diastereoselective Hydrogenation | Reduction of a prochiral Schiff base (formed from the aniline) using a chiral catalyst or auxiliary. | The chiral element directs the hydrogenation to create a new stereocenter with a specific configuration. scirp.org |

| Enzymatic Resolution | Using enzymes like lipases to selectively acylate or hydrolyze one enantiomer of a racemic derivative. | Biocatalysts provide high enantioselectivity under mild conditions. clockss.orgnih.gov |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. colab.ws

One of the core principles of green chemistry is the use of safer solvents, with water being an ideal choice due to its non-toxic, non-flammable, and abundant nature. skpharmteco.commdpi.com Syntheses of heterocyclic compounds, which can be derived from anilines, have been successfully performed in water. For example, the synthesis of 2-aminothiophenes and 2-amino-1,3,4-thiadiazoles has been achieved in aqueous systems, sometimes with the aid of a catalyst or by heating to reflux. mdpi.com The use of ultrasound has also been shown to promote reactions in water, such as the synthesis of benzo[d]imidazo[2,1-b]thiazoles. mdpi.com

Solvent-free, or solid-state, reactions represent another significant advancement in green chemistry. researchgate.net By eliminating the solvent, this approach reduces waste, cost, and the potential for environmental contamination. researchgate.netnih.gov These reactions can be facilitated by grinding the reactants together (mechanochemistry) or through microwave irradiation, which can accelerate reaction rates and lead to higher yields with reduced energy consumption. researchgate.netnih.gov For instance, the Knorr quinoline (B57606) synthesis has been performed under solvent-free conditions, aligning with the principle that "the best solvent is no solvent". nih.gov

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.com It is calculated as the ratio of the formula weight of the desired product to the sum of the formula weights of all reactants. skpharmteco.comlibretexts.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. skpharmteco.com

Addition reactions, such as the direct hydrogenation of a nitro compound to form an amine, are highly atom-economical because all atoms of the reactants (the nitroarene and H₂) are incorporated into the product and a co-product (water), leading to an atom economy that can approach 100%. libretexts.orgresearchgate.net In contrast, substitution reactions, like the traditional synthesis of HCl from NaCl and H₂SO₄, often have poor atom economy because they generate significant amounts of byproducts (in that case, Na₂SO₄) that are not part of the desired product. libretexts.org

Waste minimization strategies focus on reducing or eliminating the generation of hazardous substances and byproducts. mdpi.com This can be achieved by:

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents, which are consumed in the reaction and generate more waste. colab.ws The catalytic hydrogenation of 4-isopropyl-1-methoxy-2-nitrobenzene is a prime example.

Route Selection: Choosing synthetic routes that have fewer steps and higher atom economy. nih.gov

The table below compares two potential reaction types in the context of atom economy.

| Reaction Type | Description | Atom Economy | Example |

| Addition | Reactants combine to form a single major product with few or no byproducts. | High (approaching 100%) | Catalytic hydrogenation of a nitroarene to an aniline. libretexts.org |

| Substitution | A part of one molecule is replaced by another atom or group, generating a byproduct. | Lower | Friedel-Crafts alkylation, which produces HCl as a byproduct. msu.edu |

Catalytic Green Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of aromatic amines, including derivatives of this compound. colab.ws These methods prioritize the use of less hazardous materials, reduction of waste, and employment of catalytic rather than stoichiometric reagents. colab.wsrsc.org

One sustainable approach involves the iron-catalyzed reductive amination of aldehydes. unisi.it This method utilizes iron carbonyl complexes, which are activated in an alkaline medium to form hydridocarboferrate species. unisi.it These species act as the reducing agent, with water serving as the ultimate hydrogen donor, creating a hydrogen-free and sustainable protocol. unisi.it The synthesis is notable for its use of an inexpensive and low-toxicity iron catalyst, aligning with green chemistry principles. unisi.it Research has demonstrated the successful application of this method for a wide range of aromatic amines, using isopropyl alcohol/water as the medium. unisi.it

Another significant green catalytic method is the one-pot synthesis of N-alkylated anilines from nitroarenes using a heterogeneous nano-gold catalyst supported on iron oxide (Au/Fe₂O₃). sci-hub.st This process combines the reduction of a nitro group and the subsequent N-alkylation with an alcohol in a single step, producing water as the only byproduct. sci-hub.st The catalyst is highly efficient and reusable, avoiding the need for stoichiometric and often hazardous alkylating agents like alkyl halides. sci-hub.st The reaction can be tuned to produce secondary or tertiary amines by adjusting the reaction conditions and the ratio of reactants. sci-hub.st For instance, the reaction of 4-chloronitrobenzene with 4-isopropylbenzyl alcohol has been shown to proceed with high yields. sci-hub.st

Table 1: Overview of Green Catalytic Synthesis Methods for Aniline Derivatives

| Catalytic System | Starting Materials | Key Features |

| Iron Carbonyl (e.g., Fe₂(CO)₉ or Fe₃(CO)₁₂) | Aldehydes, Amines | Uses water as a hydrogen source; avoids gaseous hydrogen; employs an inexpensive, low-toxicity metal catalyst. unisi.it |

| Nano-Gold on Iron Oxide (Au/Fe₂O₃) | Nitroarenes, Alcohols | Heterogeneous catalysis, one-pot reaction, water is the only byproduct, catalyst is reusable. sci-hub.st |

Industrial Scale Synthetic Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of process optimization and reactor technology to ensure high yield, purity, safety, and cost-effectiveness.

Process Optimization for High Yield and Purity

Process optimization is critical for maximizing the output and quality of this compound on a large scale. Key parameters that are typically optimized include catalyst selection, temperature, pressure, and solvent choice.

Catalyst Systems: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitroaromatic precursors to form aniline derivatives. In comparative studies for similar aniline syntheses, Pd/C catalysts have demonstrated superior performance, achieving conversion rates greater than 95%.

Reaction Conditions: Temperature and pressure are crucial variables. For the hydrogenation of nitroaromatic precursors, reactions are often conducted at elevated temperatures (150–220°C) and pressures (1.0–2.0 kg/cm ²G). Operating within this pressure range helps to balance the vapor-phase equilibrium with liquid-phase reactivity, which can reduce the formation of by-products. Solvents also play a significant role; using a less polar solvent in conjunction with an organic base can help suppress the formation of undesired regioisomers, particularly at high temperatures. acs.org

Table 2: Comparative Catalyst Efficacy in Aniline Synthesis

| Catalyst | Conversion (%) | Selectivity (%) |

| Pd/C | 97.1 | 64.1 |

| Cu-Cr Oxide | 65.0 | 12.0 |

| Data reflects performance in related aniline synthesis processes. |

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, especially for industrial-scale production. researchgate.net These advantages include superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and potential for higher throughput. acs.orgresearchgate.net

For the synthesis of aniline derivatives, continuous flow reactors, such as trickle bed reactors, are particularly advantageous for processes like hydrogenation. They can operate at much higher pressures (up to 100 bar) than standard batch vessels, enabling access to chemistries that can improve quality and productivity. acs.org

Reactivity Profiles and Mechanistic Investigations of 5 Isopropyl 2 Methoxyaniline

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including 5-isopropyl-2-methoxyaniline. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The inherent properties of the substituents on the benzene (B151609) ring, in this case, the methoxy (B1213986) (-OCH3), amino (-NH2, as part of the aniline), and isopropyl (-CH(CH3)2) groups, profoundly influence the reaction's regioselectivity and rate.

The position of electrophilic attack on the benzene ring of this compound is dictated by the directing effects of the existing substituents. Both the methoxy and amino groups are strong activating groups and ortho-, para-directors. organicchemistrytutor.commsu.eduwikipedia.org The isopropyl group is a weakly activating group and also an ortho-, para-director. libretexts.org

The directing influence of these groups stems from a combination of inductive and resonance effects. ulethbridge.ca The methoxy and amino groups are powerful ortho-, para-directors due to the resonance effect, where the lone pair of electrons on the oxygen and nitrogen atoms, respectively, can be delocalized into the benzene ring. organicchemistrytutor.comlibretexts.org This delocalization increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile. organicchemistrytutor.com The increased electron density also stabilizes the arenium ion intermediate formed during the substitution at these positions. ulethbridge.calibretexts.org

The isopropyl group, an alkyl group, exerts its directing effect primarily through an electron-donating inductive effect, which also stabilizes the carbocation intermediate at the ortho and para positions. libretexts.org

In this compound, the positions ortho and para to the strongly activating amino and methoxy groups are the most favorable for electrophilic attack. The directing effects of the substituents are summarized in the table below.

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -OCH3 | 2 | Strongly Activating | Ortho, Para |

| -NH2 (Aniline) | 1 | Strongly Activating | Ortho, Para |

| -CH(CH3)2 | 5 | Weakly Activating | Ortho, Para |

Considering the positions on the ring, the potential sites for electrophilic attack are C3, C4, and C6. The C4 position is para to the methoxy group and ortho to the isopropyl group. The C6 position is ortho to the methoxy group. The C3 position is ortho to the amino group and meta to the isopropyl group. The synergistic activating and directing effects of the methoxy and amino groups strongly favor substitution at the positions ortho and para to them. However, steric hindrance from the bulky isopropyl group may influence the final product distribution.

The conditions under which an electrophilic aromatic substitution reaction is carried out can significantly impact the outcome, including the product distribution and reaction rate. Factors such as the nature of the electrophile, the solvent, the temperature, and the presence of a catalyst all play crucial roles.

For activated systems like this compound, milder reaction conditions are often sufficient to achieve substitution. The high electron density of the ring makes it more reactive towards electrophiles. msu.edu For instance, in nitration reactions, a mixture of nitric acid and sulfuric acid is typically used to generate the nitronium ion (NO2+), a strong electrophile. youtube.com However, for highly activated rings, dilute nitric acid might be sufficient.

The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. The temperature of the reaction can affect the regioselectivity; at higher temperatures, the thermodynamically more stable product may be favored over the kinetically favored one.

Catalysts, particularly Lewis acids in Friedel-Crafts reactions, are essential for generating a potent electrophile. masterorganicchemistry.com The strength of the Lewis acid can be tuned to control the reactivity.

| Reaction Type | Typical Reagents | Electrophile | Potential Influence of Conditions |

| Nitration | HNO3, H2SO4 | NO2+ | Milder conditions may be required due to the activated ring. |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Br+, Cl+ | Catalyst concentration can affect the rate. |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ | Prone to polyalkylation; catalyst and temperature control are crucial. lkouniv.ac.in |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | R-CO+ | Generally less prone to rearrangement and polyacylation. lkouniv.ac.in |

Nucleophilic Substitution Pathways on Aromatic Systems

While electrophilic substitution is the characteristic reaction of benzene and its derivatives, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, typically when the aromatic ring is substituted with strong electron-withdrawing groups. However, for an electron-rich system like this compound, classical SNAr reactions are generally not favored.

The most common mechanism for nucleophilic aromatic substitution is the addition-elimination mechanism. This pathway involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

For this mechanism to be facile, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

Given that this compound contains strongly electron-donating groups (methoxy and amino), it is a poor substrate for nucleophilic aromatic substitution via the addition-elimination mechanism. The electron-donating nature of these substituents would destabilize the negatively charged Meisenheimer intermediate, making its formation highly unfavorable.

Oxidative Transformation Reactions

The substituents on this compound, particularly the amino and methoxy groups, are susceptible to oxidation. The course of the oxidation can be influenced by the oxidizing agent and the reaction conditions.

The methoxy group (-OCH3) on an aromatic ring can be oxidized, although it is generally more resistant to oxidation than the amino group. Oxidation of the methoxy group can lead to the formation of various products, depending on the oxidant and reaction conditions.

One possible transformation is oxidative demethylation, where the methoxy group is converted to a hydroxyl group, yielding a phenol (B47542). This can be achieved using strong acids like hydrobromic acid or Lewis acids such as aluminum chloride.

More vigorous oxidation can lead to the cleavage of the aromatic ring itself. However, selective oxidation of the methoxy group in the presence of a more easily oxidizable amino group is challenging. The amino group is typically the primary site of oxidation in anilines.

Research on the electropolymerization of anisidine derivatives has shown that the methoxy group generally remains intact during the process, while polymerization occurs through the nitrogen atom. researchgate.net This suggests a degree of stability of the methoxy group under certain oxidative conditions.

| Oxidizing Agent/Condition | Potential Outcome for the Methoxy Group |

| Strong Protic Acids (e.g., HBr) | Demethylation to a hydroxyl group. |

| Lewis Acids (e.g., AlCl3) | Demethylation. |

| Strong Oxidizing Agents (e.g., KMnO4, CrO3) | Potential for ring cleavage, but the amino group is more reactive. |

| Electrochemical Oxidation | Generally stable, with reaction occurring at the amino group. researchgate.net |

Oxidative Coupling Reactions

Oxidative coupling reactions are powerful methods for C-C and C-N bond formation, often employed in the synthesis of complex heterocyclic structures. In the context of substituted anilines like this compound, intramolecular oxidative coupling is a key strategy for the synthesis of carbazoles, a class of compounds with significant biological and material science applications. nih.gov

The general approach involves the formation of a diarylamine intermediate, followed by a cyclization reaction that forges a new C-C bond to create the fused tricyclic carbazole (B46965) system. While direct oxidative coupling of two aniline (B41778) molecules is possible, more controlled and higher-yielding modern methods often involve a two-step, one-pot sequence.

One such advanced method involves an initial N-arylation of an ortho-haloaniline followed by an intramolecular palladium-catalyzed cyclization. For instance, an o-iodoaniline can be coupled with a silylaryl triflate in the presence of cesium fluoride (B91410) (CsF) to form the N-arylated intermediate. This intermediate is then subjected to in-situ cyclization using a palladium catalyst, such as palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, to yield the carbazole. nih.gov This methodology is highly efficient and tolerates a wide variety of functional groups on both aromatic rings. nih.gov

Another strategy is the aerobic intramolecular oxidative coupling of diarylamines using a heterogeneous catalyst like Rhodium on carbon (Rh/C). nih.gov This method is environmentally advantageous, utilizing molecular oxygen as the sole oxidant, and proceeds under operationally simple, open-to-air conditions. nih.gov The reaction demonstrates high efficiency, providing a green and atom-economical route to N-substituted carbazoles.

The table below summarizes representative conditions for palladium-catalyzed carbazole synthesis, a reaction type applicable to derivatives of this compound.

Table 1: Conditions for Palladium-Catalyzed Carbazole Synthesis

| Parameter | Conditions | Source |

|---|---|---|

| Reactants | o-Iodoaniline, Silylaryl triflate | nih.gov |

| Step 1 Reagent | Cesium Fluoride (CsF) in Acetonitrile (B52724) | nih.gov |

| Step 2 Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | nih.gov |

| Ligand | Tricyclohexylphosphine (PCy₃) | nih.gov |

| Temperature | 100 °C | nih.gov |

Reduction Reactions of Aromatic Nitro Precursors and Related Functional Groups

The most common and direct method for synthesizing this compound is through the reduction of its corresponding aromatic nitro precursor, 1-isopropyl-4-methoxy-2-nitrobenzene. The reduction of nitroarenes to anilines is a fundamental transformation in organic chemistry, with numerous reliable and high-yielding methods available.

Catalytic hydrogenation is a widely used industrial and laboratory method. This process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and common catalyst for this transformation. The reaction is generally clean, producing the desired aniline and water as the only byproduct. For example, the reduction of a similar compound, 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene, to 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) was achieved in 89.6% yield using 10% Pd/C under a hydrogen atmosphere in ethanol. nih.gov

Alternative reducing agents can also be employed, particularly when specific functional group tolerance is required. These include metal/acid combinations such as iron in acetic acid (Fe/CH₃COOH) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). These methods are robust and effective, though they often require stoichiometric amounts of the metal and can involve more complex workup procedures compared to catalytic hydrogenation.

The table below outlines common reagent systems for the reduction of aromatic nitro compounds to anilines.

Table 2: Reagent Systems for the Reduction of Aromatic Nitro Precursors

| Reagent System | Solvent | Key Features | Source(s) |

|---|---|---|---|

| H₂ / Pd/C | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | High yield, clean, catalytic, requires H₂ source. | nih.gov |

| Fe / HCl or CH₃COOH | Water / Ethanol | Inexpensive, robust, stoichiometric metal use. | nih.gov |

| SnCl₂ / HCl | Ethanol / Water | Effective, mild conditions, stoichiometric metal use. | nih.gov |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water / Methanol | Useful for sensitive substrates, aqueous conditions. | nih.gov |

Cascade Reactions and Multi-component Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. nih.govfrontiersin.org Substituted anilines like this compound are excellent nucleophilic components in many well-known MCRs, such as the Ugi and Groebke-Blackburn-Bienaymé reactions. nih.govrug.nl These reactions are often cascade processes, where the initial nucleophilic addition of the amine triggers a sequence of subsequent bond-forming events.

The Ugi four-component reaction (Ugi-4CR) is a prominent example. nih.gov It involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an imine from the aniline and the carbonyl component. The isocyanide then undergoes α-addition to the imine, forming a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final α-acylamino amide product. The diversity of the final product can be readily expanded by varying each of the four components.

The initial step in many of these MCRs is the spontaneous nucleophilic addition of the amine to a carbonyl component to form a hemiaminal, which then dehydrates to an imine (or Schiff base). This imine formation is a critical, often reversible, step that activates the carbonyl carbon for subsequent reactions.

In the context of the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), an amidine (often a heterocyclic amine) reacts with an aldehyde and an isocyanide. rug.nl While this compound is not an amidine itself, the underlying principle of nucleophilic addition is central. The reaction cascade begins with the formation of an iminium ion, which is then attacked by the isocyanide. A subsequent intramolecular electrophilic aromatic substitution-type cyclization, driven by the electron-rich nature of the aniline ring, leads to the formation of fused heterocyclic systems. The electron-donating methoxy and isopropyl groups on the aniline ring would facilitate this cyclization step.

The table below outlines the components of the classic Ugi reaction, where an aniline like this compound serves as the amine component.

Table 3: Components of the Ugi Four-Component Reaction (Ugi-4CR)

| Component | Role in Reaction | Example Reactants | Source(s) |

|---|---|---|---|

| Amine | Nucleophile; forms imine | This compound, Benzylamine | nih.govmdpi.com |

| Carbonyl | Electrophile; forms imine | Benzaldehyde, Acetone | mdpi.com |

| Carboxylic Acid | Provides carboxylate anion | Acetic Acid, Benzoic Acid | mdpi.com |

| Isocyanide | Undergoes α-addition | tert-Butyl isocyanide, Benzyl isocyanide | frontiersin.org |

Rearrangement Reactions Involving Methoxy-Aniline Moieties

One of the most significant rearrangement reactions involving aniline derivatives is the Fischer indole (B1671886) synthesis. thermofisher.comwikipedia.org This reaction does not use the aniline directly but proceeds via its corresponding arylhydrazine derivative. This compound can be converted into 5-isopropyl-2-methoxyphenylhydrazine through diazotization followed by reduction. This hydrazine (B178648) can then be reacted with an aldehyde or ketone under acidic conditions to produce a substituted indole.

The mechanism of the Fischer indole synthesis involves several key steps:

Formation of a phenylhydrazone from the reaction of the arylhydrazine with the carbonyl compound.

Tautomerization of the hydrazone to its enamine form.

A nih.govnih.gov-sigmatropic rearrangement (an electrocyclic reaction similar to a Claisen rearrangement) which is the key bond-forming step.

Loss of ammonia (B1221849) and subsequent aromatization to form the stable indole ring.

The presence of the methoxy group at the ortho position has a notable influence on the regioselectivity of the cyclization. Research has shown that for 2-methoxyphenylhydrazones, cyclization can sometimes occur at the methoxy-substituted carbon, leading to elimination of the methoxy group and the formation of unexpected products, particularly under certain acidic conditions (e.g., HCl/EtOH). nih.gov For this compound, the bulky isopropyl group at the para-position would sterically favor cyclization onto the unsubstituted C6 position, leading predominantly to the formation of 4-isopropyl-7-methoxyindole derivatives. The choice of acid catalyst (e.g., Brønsted acids like HCl or Lewis acids like ZnCl₂) is crucial in directing the outcome and yield of the reaction. wikipedia.orgmdpi.com

Table 4: Key Steps in the Fischer Indole Synthesis

| Step Number | Description | Intermediate Formed | Source(s) |

|---|---|---|---|

| 1 | Condensation | Phenylhydrazone | wikipedia.orgnih.gov |

| 2 | Tautomerization | Ene-hydrazine | wikipedia.org |

| 3 | nih.govnih.gov-Sigmatropic Rearrangement | Di-imine | wikipedia.org |

| 4 | Cyclization and Aromatization | Indole | wikipedia.orgnih.gov |

Amine-Catalyzed Cycloaddition Mechanisms

While primary aromatic amines like this compound are not typically used as catalysts for cycloaddition reactions, they serve as crucial starting materials for constructing reactants, particularly dienophiles, for reactions like the Diels-Alder cycloaddition. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com

A common strategy involves converting the aniline into an N-substituted maleimide (B117702). For example, this compound can react with maleic anhydride (B1165640) to form the corresponding maleanilic acid, which is then cyclized via dehydration to yield N-(5-isopropyl-2-methoxyphenyl)maleimide. This maleimide is an excellent dienophile due to the electron-withdrawing nature of the two carbonyl groups, which lowers the energy of its LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reaction with an electron-rich diene like 2,5-dimethylfuran. tandfonline.comtandfonline.com

The mechanism of the Diels-Alder reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single transition state. wikipedia.org The reaction is highly stereospecific, and the stereochemistry of the reactants is retained in the product. The amine moiety, being part of the dienophile, is incorporated directly into the final bicyclic product. Although the amine itself does not catalyze the reaction, its structural features are integral to the dienophile's reactivity and the properties of the resulting cycloadduct.

Table 5: Role of Aniline Derivatives in Diels-Alder Reactions

| Component | Description | Role of Aniline Derivative | Example Diene | Source(s) |

|---|---|---|---|---|

| Diene | 4π-electron system, typically electron-rich. | --- | 2,5-Dimethylfuran, 1,3-Butadiene | masterorganicchemistry.comtandfonline.comtandfonline.com |

| Dienophile | 2π-electron system, typically electron-poor. | Precursor to N-substituted maleimide. | --- | tandfonline.comtandfonline.com |

| Product | Cyclohexene derivative (bicyclic adduct). | Incorporated into the final product structure. | --- | wikipedia.orgtandfonline.comtandfonline.com |

Computational and Theoretical Investigations of 5 Isopropyl 2 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing a detailed picture of molecular properties at the atomic and electronic levels.

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle. For a molecule like 5-Isopropyl-2-methoxyaniline, DFT would be employed to determine its most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of its electrons.

The HOMO and LUMO are the frontier orbitals of a molecule and are central to its chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Table 1: Hypothetical HOMO-LUMO Analysis Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

The Molecular Electrostatic Potential map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. Red typically signifies electron-rich areas, which are susceptible to electrophilic attack, while blue indicates electron-poor regions, prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, an MEP map would reveal the reactive sites on the molecule.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO gap.

Electronegativity (χ) is the power of an atom or molecule to attract electrons.

Chemical Potential (μ) is the negative of electronegativity and describes the escaping tendency of electrons from a system.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Potential (μ) | Data not available |

Molecular Orbital (MO) theory provides a more detailed description of how electrons are distributed in a molecule. Beyond the frontier orbitals, the shapes and energies of other molecular orbitals can be analyzed to understand bonding, aromaticity, and electronic transitions. For this compound, an analysis of its molecular orbitals would provide a deeper understanding of its electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry

Molecular Dynamics Simulations

Molecular dynamics simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of this compound, its interactions with solvents, and its behavior at different temperatures and pressures. Currently, there are no specific molecular dynamics simulation studies available for this compound in the scientific literature.

Intermolecular Interaction Studies

Theoretical investigations into the intermolecular interactions of this compound reveal the presence of several key non-covalent forces that govern its condensed-phase behavior. The primary modes of interaction are hydrogen bonding and dipole-dipole forces, arising from the molecule's specific functional groups. The amino (-NH₂) group serves as a hydrogen bond donor, while the oxygen atom of the methoxy (B1213986) (-OCH₃) group and the nitrogen atom of the amino group can act as hydrogen bond acceptors.

Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the energies and geometries of these hydrogen bonds. For instance, studies on the related molecule, 2-methoxyaniline, have shown that the amino group can form intermolecular N-H···O and N-H···N hydrogen bonds. nih.gov In this compound, similar interactions are expected, with the methoxy group's oxygen being a likely acceptor site.

The interplay of these forces dictates the packing of molecules in the solid state and influences physical properties such as boiling point and solubility. The table below summarizes the principal intermolecular interactions anticipated for this compound.

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Relative Strength |

| Hydrogen Bonding | Amino (-NH₂) | Methoxy (-OCH₃), Amino (-NH₂) | Strong |

| Dipole-Dipole Interactions | Entire Molecule | Entire Molecule | Moderate |

| Van der Waals Forces | Isopropyl Group, Aromatic Ring | Isopropyl Group, Aromatic Ring | Weak |

Solvent Effects Modeling

The chemical behavior and properties of this compound can be significantly influenced by its solvent environment. Computational modeling provides a powerful tool to understand and predict these solvent effects. A common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. This method is computationally efficient and can provide valuable insights into how the solvent affects properties like conformational stability and electronic structure.

Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed picture of solute-solvent interactions. This approach can capture specific interactions, such as hydrogen bonding between the aniline (B41778) derivative and protic solvent molecules. For instance, in a protic solvent like ethanol, the solvent molecules can form hydrogen bonds with both the amino and methoxy groups of this compound, which can alter its reactivity and spectral properties.

The choice of solvent can also influence reaction rates and equilibria. Computational models can be used to calculate the free energy of solvation, which is a key parameter in understanding these thermodynamic aspects. By comparing the calculated properties in the gas phase and in different solvent models, a quantitative assessment of the solvent effect can be achieved.

Conformational Analysis and Stability Studies

The presence of the isopropyl and methoxy groups introduces conformational flexibility to the this compound molecule. Theoretical conformational analysis aims to identify the stable geometries (conformers) of the molecule and to determine their relative energies. This is typically achieved by performing a systematic scan of the potential energy surface by rotating the single bonds associated with these substituent groups.

Quantum chemical methods, particularly DFT, are well-suited for these studies. researchgate.net The calculations can reveal the most stable conformers and the energy barriers for interconversion between them. For the isopropyl group, rotation around the C-C bond connecting it to the aromatic ring will lead to different spatial orientations of the methyl groups. Similarly, the methoxy group's methyl group can rotate relative to the aromatic ring.

The relative stability of the conformers is determined by a combination of steric and electronic effects. For example, steric hindrance between the isopropyl or methoxy groups and the adjacent amino group can destabilize certain conformations. The results of such an analysis are typically presented as a potential energy profile, showing the energy as a function of the dihedral angle of rotation. The global minimum on this surface corresponds to the most stable conformation of the molecule.

A hypothetical energy profile for the rotation of the isopropyl group is presented in the table below, illustrating how relative energies of different conformers might be reported.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Description |

| 0 | 2.5 | Eclipsed |

| 60 | 0.0 | Staggered (Most Stable) |

| 120 | 2.5 | Eclipsed |

| 180 | 0.2 | Staggered (Slightly less stable) |

Predictive Modeling of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the chemical reactivity and selectivity of this compound. nih.gov By calculating various molecular properties, insights into its behavior in chemical reactions can be gained. One of the most common approaches is Frontier Molecular Orbital (FMO) theory. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context.

The HOMO is associated with the molecule's ability to donate electrons, making it susceptible to electrophilic attack. The LUMO, on the other hand, indicates the molecule's ability to accept electrons, signifying its reactivity towards nucleophiles. For an aniline derivative, the HOMO is typically localized on the aromatic ring and the amino group, suggesting that electrophilic substitution will likely occur at the activated positions of the ring.

Another important tool is the calculation of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP would likely show a negative potential around the amino and methoxy groups, indicating these as sites for electrophilic attack.

These predictive models can also be used to understand the regioselectivity of reactions. By calculating the energies of possible intermediates or transition states for reactions at different positions on the molecule, the most likely reaction pathway can be determined.

The following table summarizes key computational descriptors and their implications for reactivity.

| Descriptor | Information Provided | Predicted Reactivity for this compound |

| HOMO Energy | Electron-donating ability | Susceptible to electrophilic attack on the aromatic ring |

| LUMO Energy | Electron-accepting ability | Less prone to nucleophilic attack |

| MEP | Charge distribution | Negative potential on amino and methoxy groups, positive on hydrogens of the amino group |

Quantum Chemical Modeling of Polymerization

Quantum chemical modeling can provide significant insights into the polymerization of this compound, a process that is relevant for the development of novel conducting polymers. researchgate.netrsc.org The polymerization of aniline and its derivatives typically proceeds via an oxidative mechanism, and computational methods can be used to elucidate the reaction pathways and the electronic properties of the resulting oligomers and polymers.

Theoretical studies can be employed to calculate the reaction energies and activation barriers for the different steps in the polymerization process, such as the initial oxidation of the monomer, the coupling of radical cations, and the subsequent re-aromatization steps. These calculations can help to identify the most favorable reaction mechanism and to understand the role of the substituents (isopropyl and methoxy groups) in influencing the polymerization process.

Furthermore, quantum chemical calculations can be used to predict the electronic properties of the resulting polymers. By modeling short oligomers of poly(this compound), it is possible to extrapolate properties such as the band gap, which is a crucial parameter for determining the electrical conductivity of the material. The presence of the electron-donating methoxy and isopropyl groups is expected to influence the electronic structure of the polymer, potentially leading to a lower band gap compared to unsubstituted polyaniline.

Computational modeling can also be used to study the structural properties of the polymer, such as the planarity of the polymer chain and the torsion angles between the monomer units. These structural features have a direct impact on the extent of π-conjugation along the polymer backbone and, consequently, on its electronic and optical properties. acs.orgnih.gov

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search for experimental spectroscopic data for the chemical compound this compound, it has been determined that the specific ¹H NMR, ¹³C NMR, FT-IR, and Raman spectral data are not available in publicly accessible scientific literature or databases. While information on related compounds and general principles of spectroscopic analysis for substituted anilines and anisoles is abundant, the detailed research findings and data tables required to construct the specified article are not available.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail as per the provided outline. The creation of data tables and a thorough analysis of structural features, carbon skeleton, vibrational modes, and functional groups for this specific compound would rely on speculation based on similar structures, which would not meet the standards of a scientifically accurate and authoritative article.

While general characteristics can be inferred from the analysis of related molecules, the precise chemical shifts, coupling constants, and vibrational frequencies are unique to each compound and must be determined experimentally. This foundational data for this compound could not be retrieved.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Isopropyl 2 Methoxyaniline

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For 5-Isopropyl-2-methoxyaniline, this analysis provides insights into its electronic absorption, photophysical properties, and its utility in monitoring chemical reactions.

Electronic Absorption and Photophysical Properties

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π-π* and n-π* electronic transitions within the aromatic ring and the amino and methoxy (B1213986) substituents. The benzene (B151609) ring itself exhibits strong absorption in the far UV region. The presence of the amino (-NH2) and methoxy (-OCH3) groups, both containing non-bonding electrons, leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. This is due to the extension of the conjugated system through the interaction of the lone pairs of electrons on the nitrogen and oxygen atoms with the π-electron system of the benzene ring.

The electronic transitions are influenced by the solvent polarity. In polar solvents, hydrogen bonding can occur with the amino group, which can affect the energy of the n-π* transitions. The specific absorption maxima (λmax) for this compound are not extensively documented in publicly available literature, but based on the spectra of related substituted anilines, absorption bands can be expected in the range of 230-250 nm and 280-300 nm.

| Solvent | Expected λmax Range (nm) | Transition Type |

| Non-polar (e.g., Hexane) | 230-245 | π-π |

| 280-295 | π-π (secondary band) | |

| Polar (e.g., Ethanol) | 235-250 | π-π |

| 285-300 | π-π (secondary band) |

Monitoring of Reaction Progress and Product Formation

UV-Vis spectroscopy serves as a valuable real-time method for monitoring the progress of chemical reactions involving this compound. As the reaction proceeds, the electronic structure of the molecule changes, leading to shifts in the absorption spectrum. For instance, in a reaction where the amino group is modified, the extent of conjugation and the nature of the electronic transitions will be altered.

By monitoring the absorbance at a specific wavelength corresponding to either a reactant or a product, the concentration changes can be followed over time. This allows for the determination of reaction kinetics, including the rate constant and the order of the reaction. The formation of a product with a distinct chromophore from the reactants will result in the appearance of a new absorption band, and its increasing intensity can be directly correlated with the product's concentration. This non-invasive technique is particularly useful for optimizing reaction conditions and understanding reaction mechanisms.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern.

Molecular Weight and Fragmentation Pattern Analysis

The molecular formula of this compound is C10H15NO, which corresponds to a molecular weight of approximately 165.23 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M+) is expected at m/z 165.

The fragmentation of the molecular ion provides valuable structural information. For this compound, the fragmentation is likely to be directed by the functional groups and the alkyl substituent. A key fragmentation pathway is the benzylic cleavage, which involves the loss of a methyl group (CH3•, 15 Da) from the isopropyl group to form a stable secondary benzylic cation. This would result in a strong peak at m/z 150 (M-15). This fragment is often the base peak in the mass spectra of compounds containing an isopropyl group attached to a benzene ring.

Another potential fragmentation involves the loss of the entire isopropyl group (C3H7•, 43 Da), leading to a peak at m/z 122. Cleavage of the methoxy group can also occur, with the loss of a methyl radical (CH3•, 15 Da) to give a fragment at m/z 150, or the loss of a formyl radical (CHO•, 29 Da) to produce a peak at m/z 136.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 165 | [C10H15NO]+• | - |

| 150 | [C9H12NO]+ | CH3• |

| 122 | [C7H8NO]+ | C3H7• |

| 136 | [C9H12N]+ | CHO• |

This table outlines the predicted major fragmentation patterns for this compound based on the principles of mass spectrometry and data from similar compounds.

Hyphenated MS Techniques (e.g., GC-MS, LC-MS, LC-HRMS-SPE-NMR)

Hyphenated mass spectrometry techniques, which couple a separation method with mass spectrometric detection, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each separated component, allowing for their identification. The retention time from the GC and the mass spectrum from the MS provide two independent parameters for identification, enhancing the reliability of the analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile derivatives of this compound, LC-MS is the preferred method. The liquid chromatograph separates the components in the liquid phase, which are then introduced into the mass spectrometer. This technique is widely used in pharmaceutical and environmental analysis for the detection and quantification of aromatic amines.

Liquid Chromatography-High-Resolution Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-HRMS-SPE-NMR): This advanced hyphenated technique provides comprehensive structural information. After separation by LC, high-resolution mass spectrometry provides the exact mass and elemental composition of the compound. The separated compound can then be trapped using solid-phase extraction (SPE) and subsequently analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the connectivity of atoms in the molecule. While there are no specific reports of the application of this technique to this compound, it represents the state-of-the-art for the unambiguous identification of unknown compounds and impurities.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline solid, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. Therefore, a detailed analysis of its crystal packing, hydrogen bonding network, and other solid-state structural features is not possible at this time.

To obtain definitive structural information, single-crystal X-ray diffraction analysis of a suitable crystal of this compound would be required.

Derivatization Strategies and Synthetic Applications of 5 Isopropyl 2 Methoxyaniline

Formation of Amide and Imine Derivatives (Schiff Bases)

The primary amine functionality of 5-isopropyl-2-methoxyaniline is a key site for derivatization, readily undergoing reactions to form amides and imines (Schiff bases). These reactions are fundamental in organic synthesis, providing access to a broad class of compounds with diverse applications.

Amide Synthesis: Amide derivatives of this compound can be synthesized through the reaction of the aniline (B41778) with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. The direct amidation of carboxylic acids with amines is a common method, often facilitated by coupling agents to enhance the reaction rate and yield. A solvent-free approach involving the reaction of a carboxylic acid with urea (B33335) in the presence of a catalyst like boric acid also presents a green chemistry alternative for amide synthesis. oup.com

Imine (Schiff Base) Synthesis: The condensation reaction between this compound and an aldehyde or a ketone leads to the formation of an imine, also known as a Schiff base. This reaction is typically carried out by refluxing the reactants in an appropriate solvent, often with acid or base catalysis to facilitate the dehydration process. organic-chemistry.orgnih.govnih.govvjol.info.vn The resulting carbon-nitrogen double bond in the imine is a versatile functional group for further chemical transformations.

Table 1: General Conditions for Amide and Imine Synthesis from Anilines

| Derivative Type | Reactants | Typical Catalysts/Reagents | Solvents | General Conditions |

| Amide | Carboxylic Acid, Acyl Chloride, Anhydride (B1165640) | Coupling agents (e.g., DCC, EDC), Boric acid oup.com | THF, DMF, Solvent-free | Room temperature to reflux, depending on reactants |

| Imine | Aldehyde, Ketone | Acetic Acid, Mineral Acids | Ethanol, Methanol | Reflux |

Incorporation into Heterocyclic Ring Systems

The chemical scaffold of this compound is a valuable precursor for the synthesis of various heterocyclic compounds. Its functional groups can participate in cyclization reactions to form rings containing heteroatoms such as sulfur and nitrogen, leading to the creation of thiazolidines, triazoles, and more complex polycyclic systems.

Thiazolidine rings can be constructed from this compound through a multi-component reaction. A common method involves the condensation of the aniline with an aldehyde and a mercapto-carboxylic acid, such as thioglycolic acid. nih.gov This reaction can proceed through the initial formation of a Schiff base from the aniline and aldehyde, which then undergoes cyclization with the mercapto-carboxylic acid. Various catalysts, including metal catalysts and organocatalysts, can be employed to promote this transformation. nih.gov

Table 2: Synthesis of Thiazolidine Derivatives from Anilines

| Reactants | Catalyst/Reagent | Solvent | Reaction Conditions |

| Aniline, Aldehyde, Thioglycolic Acid | β-cyclodextrin-SO3H nih.gov | Various | Varies |

| Aniline, Aldehyde, Mercapto-carboxylic Acid | Metal or Organocatalyst | Toluene, DMF | Reflux |

The synthesis of triazole-containing compounds from this compound can be achieved through several synthetic routes. For the formation of 1,2,3-triazoles, a common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. In this strategy, the aniline would first need to be converted to an aryl azide (B81097), which can then react with an alkyne in the presence of a copper(I) catalyst. Alternatively, metal-free cycloaddition reactions are also available.

For the synthesis of 1,2,4-triazoles, methods often involve the reaction of amidines or related precursors. Aniline derivatives can be utilized in the construction of the triazole ring through various multi-component reactions.

Table 3: General Strategies for the Synthesis of Triazoles from Aniline Precursors

| Triazole Type | General Method | Key Reagents/Catalysts |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Copper(I) salts, Sodium Azide (for azide synthesis) |

| 1,2,4-Triazole | Multi-component reactions | Amidines, Hydrazines |

The synthesis of complex heterocyclic structures such as cyclohepta[b] nih.govbenzoxazines from this compound is a multi-step process. A documented approach to this ring system involves the reaction of a substituted o-aminophenol with a 6-bromocyclohepta[b] nih.govbenzoxazine. nih.gov To utilize this compound as a starting material, it would first need to be converted into the corresponding o-aminophenol derivative. This transformation could potentially be achieved through a sequence of reactions, such as nitration followed by reduction to introduce an amino group, and then diazotization and hydrolysis to introduce a hydroxyl group at the appropriate position. The resulting substituted o-aminophenol could then be used in the cyclization reaction to form the target cyclohepta[b] nih.govbenzoxazine system.

Sulfonamide and Sulfonyl Derivatives

The amino group of this compound can be readily sulfonated to form sulfonamide derivatives. This is a well-established transformation in organic chemistry, typically achieved by reacting the aniline with a sulfonyl chloride in the presence of a base. The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction. The specific sulfonyl chloride used will determine the nature of the substituent attached to the sulfur atom in the final sulfonamide product.

Table 4: Typical Conditions for the Synthesis of Sulfonamides from Anilines

| Reactants | Base | Solvent | General Conditions |

| Aniline, Aryl or Alkyl Sulfonyl Chloride | Pyridine, Triethylamine | Dichloromethane, THF | 0 °C to room temperature |

Polymerization and Copolymerization for Functional Materials

Substituted anilines, including those with methoxy (B1213986) groups, can undergo oxidative polymerization to form functional polymers. The polymerization of 2-methoxyaniline has been shown to yield both soluble oligomers and insoluble polymeric products. The presence of substituents on the aniline ring, such as the isopropyl and methoxy groups in this compound, is expected to influence the polymerization process, as well as the solubility, morphology, and electronic properties of the resulting polymer.

Copolymerization of this compound with other monomers, such as aminobenzenesulfonic or aminobenzoic acids, offers a strategy to fine-tune the properties of the final material. The ratio of the comonomers and the polymerization conditions can be varied to control the composition and structure of the copolymer, thereby tailoring its characteristics for specific applications, such as in sensors or conductive materials.

Table 5: Polymerization of Substituted Anilines

| Polymerization Type | Monomers | Oxidant/Initiator | Medium |

| Homopolymerization | This compound | Ammonium persulfate | Aqueous acid |

| Copolymerization | This compound, Aminobenzenesulfonic acid, Aminobenzoic acid | Ammonium persulfate | Aqueous acid |

Poly(2-methoxyaniline) and its Composites

Poly(o-anisidine) (POA), the polymer of 2-methoxyaniline, is a derivative of the well-known conducting polymer, polyaniline (PANI). scispace.com The presence of the methoxy group (-OCH₃) on the aniline ring enhances the solubility of the polymer in various organic solvents compared to PANI, facilitating better processability. nih.gov The properties of POA can be further tailored by creating composites, which involves incorporating other materials into the polymer matrix to achieve synergistic effects. nih.govsemanticscholar.org

Research has explored a wide array of materials for creating POA composites, including carbon nanotubes, graphene, and various metal oxides such as vanadium pentoxide (V₂O₅) and cerium dioxide (CeO₂). scispace.com These composites have shown promise in applications like catalysis, anticorrosive coatings, and conductive membranes. scispace.com

A notable strategy involves the in situ polymerization of o-anisidine (B45086) in the presence of nanoparticles, leading to the formation of nanocomposites. This method ensures a homogeneous distribution of the nanoparticles within the polymer matrix. For instance, POA nanocomposites have been successfully prepared with metal oxides like silver oxide (Ag₂O), zinc oxide (ZnO), copper oxide (CuO), and titanium dioxide (TiO₂). semanticscholar.orghilarispublisher.com The introduction of these inorganic nanoparticles can significantly alter the polymer's characteristics. A key finding is the enhancement of electrical conductivity; the addition of metal oxides can convert the polymer from an insulator to a semiconductor. semanticscholar.orghilarispublisher.com

Another advanced composite structure involves the creation of core-shell particles. Magnetic and semiconducting Fe₃O₄/poly(o-anisidine) core-shell composite particles have been fabricated by coating magnetite (Fe₃O₄) particles with a POA shell. nih.gov The conductive POA shell not only improves the dispersion stability of the particles in liquid media but also imparts valuable electrical properties. nih.gov

The table below summarizes the effect of incorporating different metal oxides on the electrical conductivity of poly(o-anisidine) nanoparticles.

| Composite Material | Conductivity (S/cm) | Classification |

|---|---|---|

| Poly(o-anisidine) (POA) Nanoparticles | ~10-16 | Insulator |

| POA/Ag₂O Nanocomposite | ~10-11 | Semiconductor |

| POA/ZnO Nanocomposite | ~10-12 | Semiconductor |

Data sourced from research on poly(o-anisidine) nanocomposites. hilarispublisher.com

Electrochemical Polymerization Techniques

Electrochemical polymerization, or electropolymerization, is a powerful technique for synthesizing conducting polymers directly onto an electrode surface. scispace.comresearchgate.net This method offers distinct advantages over chemical synthesis, such as the direct formation of thin films with well-controlled thickness and morphology, which is ideal for applications in electronic devices. semanticscholar.org

The process is typically performed in an electrochemical cell containing the monomer (e.g., 2-methoxyaniline), a supporting electrolyte, and a suitable solvent. semanticscholar.orgjept.de The polymerization of aniline and its derivatives is generally understood to initiate with the formation of cation radicals at the anode surface, which is considered the rate-determining step. scispace.com These radicals then couple to form dimers, oligomers, and finally the polymer film, which deposits onto the electrode.

The properties of the resulting polymer are highly dependent on the synthesis conditions, including:

Applied Potential: The potential at which the monomer is oxidized influences the polymerization rate and the structure of the polymer. semanticscholar.org

Monomer Concentration: Affects the rate of polymer growth. researchgate.net

Solvent and Supporting Electrolyte: The nature of the solvent and the doping anion from the electrolyte have a strong influence on the polymer's morphology, conductivity, and electrochemical activity. semanticscholar.orgresearchgate.net

pH of the Medium: The acidity of the polymerization bath is a critical parameter, particularly for polyanilines. semanticscholar.org